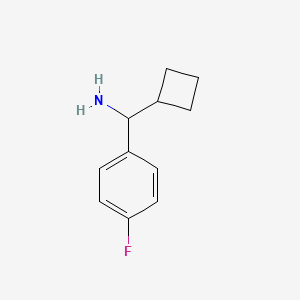

Cyclobutyl(4-fluorophenyl)methanamine

Description

Contextual Significance of Amines in Advanced Synthetic Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to carbon atoms. ijrpr.com They are indispensable in modern chemistry, serving as crucial building blocks for a vast array of functional molecules. ijrpr.cominfopetitenation.ca Their significance stems from the chemical reactivity of the nitrogen atom's lone pair of electrons, which allows amines to act as nucleophiles and bases in a wide variety of chemical reactions. universalclass.com

This reactivity is harnessed in numerous synthetic transformations, including nucleophilic substitution, reductive amination, and transition metal-catalyzed coupling reactions, enabling the construction of complex molecular architectures. ijrpr.com Consequently, amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. ijrpr.cominfopetitenation.ca In medicinal chemistry, the amine functional group is essential for the biological activity of many drugs, as it can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. The versatility of amines allows for systematic structural modifications that can fine-tune a molecule's pharmacological profile. infopetitenation.ca

The Unique Role of Cyclobutyl(4-fluorophenyl)methanamine as a Multifaceted Chemical Entity

The chemical identity of this compound is defined by the unique interplay of its three core components: the cyclobutane (B1203170) ring, the 4-fluorophenyl group, and the methanamine linker. Each of these fragments imparts specific properties that make the compound a valuable intermediate in synthetic research.

Cyclobutane Ring: Cyclobutanes are considered privileged structures in medicinal chemistry. chemrxiv.org While they possess inherent ring strain, they are generally stable and provide a three-dimensional scaffold that is distinct from more common linear or six-membered ring systems. researchgate.net The incorporation of a cyclobutane moiety can influence a molecule's conformation and physicochemical properties, making it a useful tool for exploring chemical space in drug discovery. chemrxiv.org The development of novel synthetic strategies for accessing complex cyclobutyl amines is an active area of research. chemrxiv.org

4-Fluorophenyl Group: The introduction of fluorine into organic molecules is a widely used strategy in pharmaceutical design. researchgate.net Fluorine, being the most electronegative element, can significantly alter a molecule's properties, often leading to increased metabolic stability, enhanced binding affinity, and improved lipophilicity. researchgate.netacs.org The 4-fluoro (or para-fluoro) substitution pattern is common in many marketed pharmaceuticals.

Methanamine Group: The primary amine group (as part of the methanamine) is the key reactive handle of the molecule. universalclass.com It serves as a nucleophilic point for further chemical elaboration, allowing chemists to readily connect this building block to other molecular fragments through reactions like amidation, alkylation, or reductive amination. ijrpr.comacs.org

The combination of these three motifs in a single, relatively simple molecule provides a ready-to-use building block for constructing more complex and potentially bioactive compounds. It is primarily intended for laboratory research use as a starting material or intermediate. cymitquimica.com

Scope and Research Trajectories for this compound

The future research applications of this compound are situated at the intersection of several key trends in modern chemistry, particularly in the synthesis of fluorinated compounds and the development of novel therapeutics.

The demand for new fluorinated organic compounds continues to grow, driven by their proven benefits in pharmaceutical and agrochemical applications. researchgate.net Research is focused on developing novel fluorination methods and incorporating fluorine-containing motifs into new molecular designs to address challenges such as drug resistance. nih.gov Fluorinated amines, in particular, are attractive targets due to the combined influence of both the fluorine and nitrogen atoms on molecular properties. acs.org

Future research will likely utilize this compound as a foundational element in the synthesis of larger, more structurally complex molecules for biological screening. Its application is anticipated in the following areas:

Library Synthesis: The compound is an ideal candidate for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. By reacting the amine group with a wide range of electrophiles, researchers can rapidly generate a large number of novel compounds built around the cyclobutyl-fluorophenyl core.

Target-Oriented Synthesis: In medicinal chemistry, the compound could serve as a key intermediate in the multi-step synthesis of specifically designed drug candidates targeting a range of diseases, including infectious diseases, cancers, and neurological disorders.

Exploration of Chemical Space: The specific stereochemistry and rigidity of the cyclobutane ring, combined with the electronic effects of the fluorophenyl group, make this compound a valuable tool for probing the structure-activity relationships of biological targets.

The ongoing development of advanced synthetic methods, such as C-H functionalization, will further expand the utility of building blocks like this compound, enabling their incorporation into even more sophisticated molecular designs. acs.org

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHZIKVJKQVHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclobutyl 4 Fluorophenyl Methanamine and Its Derivatives

Direct Synthesis Pathways to Cyclobutyl(4-fluorophenyl)methanamine

Direct synthetic routes offer efficient methods for the preparation of the target amine, often by functionalizing a pre-formed ketone scaffold.

Reductive Amination Approaches for this compound

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This method typically involves the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of this compound, the precursor is Cyclobutyl(4-fluorophenyl)ketone. The process involves the in situ formation of an imine intermediate from the ketone and ammonia (B1221849), which is then immediately reduced to the corresponding primary amine.

Recent advancements have highlighted modifications of the classical reductive amination to access a wide variety of secondary amines from ketones and aldehydes. researchgate.net Biocatalytic reductive amination, in particular, has emerged as a powerful green methodology. Studies on the synthesis of a key intermediate for the JAK1 inhibitor abrocitinib (B560407) demonstrated the successful reductive amination of a cyclic ketone to form a cis-cyclobutyl-N-methylamine, showcasing the utility of this approach for structurally similar molecules. ccspublishing.org.cn This biocatalytic process can offer high selectivity and operates under environmentally benign conditions. ccspublishing.org.cn

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst. The choice of reagent can influence reaction conditions and outcomes.

Table 1: Representative Reagents for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Cyclobutyl(4-fluorophenyl)ketone | Ammonia (NH₃) or Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

| Cyclobutyl(4-fluorophenyl)ketone | Ammonia (NH₃) | Catalytic Hydrogenation (H₂/Pd/C) | This compound |

Gabriel Synthesis Methodologies for the Methanamine Moiety in this compound

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia. dicp.ac.cngoogle.com The reaction utilizes phthalimide (B116566) as an ammonia surrogate. digitellinc.com The process begins with the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the primary amine. dicp.ac.cndigitellinc.com

For the synthesis of this compound, the key starting material is 1-(halomethyl)-1-(4-fluorophenyl)cyclobutane (e.g., the bromo- or chloro- derivative). This precursor can be synthesized from the corresponding alcohol, (1-(4-fluorophenyl)cyclobutyl)methanol, which is in turn accessible via the reduction of Cyclobutyl(4-fluorophenyl)ketone.

The synthesis of the required (bromomethyl)cyclobutane (B93029) precursor can be achieved by reacting cyclobutylmethanol with bromine and triphenylphosphite in DMF, a method suitable for large-scale production. google.comchemicalbook.com Once the alkyl halide is obtained, it reacts with potassium phthalimide. The final step involves the cleavage of the N-alkylphthalimide intermediate, typically using hydrazine (B178648) (the Ing-Manske procedure) or acidic hydrolysis, to yield the desired primary amine. digitellinc.comnih.gov

Reaction Scheme for Gabriel Synthesis:

Precursor Synthesis: Cyclobutyl(4-fluorophenyl)ketone → (1-(4-fluorophenyl)cyclobutyl)methanol → 1-(Bromomethyl)-1-(4-fluorophenyl)cyclobutane

Alkylation: 1-(Bromomethyl)-1-(4-fluorophenyl)cyclobutane + Potassium Phthalimide → N-[[1-(4-fluorophenyl)cyclobutyl]methyl]phthalimide

Hydrolysis: N-[[1-(4-fluorophenyl)cyclobutyl]methyl]phthalimide + Hydrazine (N₂H₄) → this compound + Phthalhydrazide

Catalytic Hydrogenation Routes for the Synthesis of this compound

Catalytic hydrogenation offers another direct route to this compound. This method involves the reduction of an appropriate nitrogen-containing functional group, most commonly an imine or a nitrile. The imine precursor is readily formed by the condensation of Cyclobutyl(4-fluorophenyl)ketone with ammonia.

The subsequent hydrogenation of the C=N double bond is carried out under a hydrogen atmosphere using a metal catalyst. liverpool.ac.uk Palladium, platinum, and nickel are common catalysts for this transformation. The process is often performed at elevated pressures and temperatures to ensure complete conversion. For instance, the hydrogenation of p-toluidine (B81030) to produce trans-4-methylcyclohexylamine is effectively carried out in the presence of a noble metal catalyst. chemistryviews.org While general, this highlights the utility of catalytic hydrogenation for producing cyclic amines.

A key challenge in the hydrogenation of imines is achieving high selectivity, as reaction conditions can sometimes lead to side products. youtube.com However, with appropriate catalyst selection and optimization of reaction parameters, this route provides a high-yielding pathway to the target primary amine.

Multi-step Convergent Synthesis Strategies Involving this compound

One potential convergent strategy for this compound involves the construction of the cyclobutane (B1203170) ring through a cycloaddition reaction. For example, a [2+2] cycloaddition between a suitable allene (B1206475) and an alkene can rapidly generate the 1,3-substituted cyclobutane core. nih.gov While this specific literature example produces a different isomer, the principle of building the ring system via cycloaddition is a powerful convergent tool.

Another convergent approach could involve the reaction of a 4-fluorophenyl organometallic reagent (e.g., 4-fluorophenylmagnesium bromide) with a cyclobutane-containing electrophile, such as cyclobutanecarbonitrile. This would form the Cyclobutyl(4-fluorophenyl)ketimine, which can then be reduced to the target amine. This strategy assembles the key aryl-cyclobutane bond in a convergent fashion. The synthesis of related α-trifluoromethyl cyclobutane building blocks demonstrates the utility of manipulating nitrile and carboxylic acid groups on a cyclobutane ring to achieve diverse functionalization. bioorganica.com.ua

Stereoselective Synthesis of Chiral this compound Enantiomers

The carbon atom to which the aminomethyl and 4-fluorophenyl groups are attached is a stereocenter. Therefore, this compound exists as a pair of enantiomers. Stereoselective synthesis is crucial for accessing these individual enantiomers, which is often a requirement for pharmaceutical applications.

Asymmetric Synthesis Approaches for this compound and Analogues

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. Several powerful methods can be applied to the synthesis of chiral this compound.

Direct Asymmetric Reductive Amination (DARA): This is one of the most efficient methods for producing chiral primary amines directly from ketones. morressier.com The reaction uses a chiral catalyst, typically a ruthenium or iridium complex with a chiral ligand, to guide the stereochemical outcome of the reduction. researchgate.netdigitellinc.com By reacting Cyclobutyl(4-fluorophenyl)ketone with an ammonia source (like ammonium acetate) and molecular hydrogen in the presence of a suitable chiral catalyst system, one can obtain the (R)- or (S)-enantiomer in high enantiomeric excess. chemistryviews.org

Asymmetric Hydrogenation of Imines: An alternative two-step approach involves the pre-formation of the achiral imine from Cyclobutyl(4-fluorophenyl)ketone and ammonia, followed by asymmetric hydrogenation. This reduction is performed using a chiral catalyst, such as a palladium complex with a chiral bisphosphine ligand, which selectively hydrogenates one face of the imine to produce the desired enantiomer. dicp.ac.cntaylorfrancis.com

Chiral Resolution: If a racemic mixture of this compound is produced via a non-stereoselective route, the individual enantiomers can be separated by chiral resolution. This is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.gov The racemic amine is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times, thus allowing for their separation. researchgate.net

Table 2: Methods for Asymmetric Synthesis

| Method | Precursor | Key Reagents/Catalyst | Outcome |

|---|---|---|---|

| Direct Asymmetric Reductive Amination (DARA) | Cyclobutyl(4-fluorophenyl)ketone | NH₄OAc, H₂, Chiral Ru-catalyst (e.g., Ru/TunePhos) | Enantiomerically enriched amine |

| Asymmetric Hydrogenation | Cyclobutyl(4-fluorophenyl)imine | H₂, Chiral Pd or Ir-catalyst (e.g., Pd/SegPhos) | Enantiomerically enriched amine |

Enantio-complementary Synthesis Techniques Applied to this compound Systems

Enantio-complementary synthesis provides access to both enantiomers of a chiral molecule with equal facility, often by using enantiomeric catalysts or chiral auxiliaries. For systems like this compound, a primary strategy involves the asymmetric synthesis of a chiral cyclobutane precursor. A prevalent method is the rhodium-catalyzed asymmetric carbometallation of cyclobutenes. nih.gov This approach allows for the stereodefined construction of complex, chiral cyclobutanes. nih.gov

Another powerful technique is the enantioselective synthesis of cyclobutanes from bicyclobutane intermediates. nih.gov For instance, the reaction of α-allyl-α-diazocarbonyl compounds with a chiral rhodium catalyst can produce enantiomerically enriched bicyclobutanes. nih.gov These intermediates can then undergo further reactions, such as copper-catalyzed homoconjugate addition, to yield highly functionalized cyclobutanes with excellent diastereoselectivity. nih.gov The choice of catalyst is crucial; for example, Rh₂(S-NTTL)₄ has been used to achieve high enantioselectivity in bicyclobutanation reactions. nih.gov

The synthesis of chiral cyclobutylboronates also serves as a versatile platform for accessing enantioenriched cyclobutane derivatives. thieme-connect.de Copper-catalyzed enantioselective conjugate borylation of cyclobutene-1-carboxylate esters can produce cis-β-boryl cyclobutylcarboxylate esters with very high enantiomeric excess (e.g., 99% ee). thieme-connect.de These chiral boronic esters can then be transformed into a variety of substituted cyclobutanes. thieme-connect.de

Table 1: Comparison of Enantioselective Methods for Cyclobutane Synthesis

| Method | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Carbometallation | Rh-catalyst with chiral ligand | Cyclobutenes, Arylboronic acids | Highly stereoselective, modular. nih.gov | nih.gov |

| Bicyclobutanation/Homoconjugate Addition | Rh₂(S-NTTL)₄, Copper catalyst | α-Allyl-α-diazocarbonyl compounds | Forms densely functionalized cyclobutanes with high diastereoselectivity. nih.gov | nih.gov |

| Enantioselective Borylation | Cu(CH₃CN)₄PF₆/(R)-DM-Segphos | 2,3-Disubstituted meso-cyclobutenes | Excellent diastereo- and enantioselectivity for symmetrical substrates. thieme-connect.de | thieme-connect.de |

Diastereoselective Control in this compound Synthesis

Diastereoselective control is critical when multiple stereocenters are present or being formed. In the context of this compound, this is often addressed during the ring-opening of bicyclo[1.1.0]butane (BCB) precursors or through diastereoselective reductive amination. The functionalization of BCBs provides an efficient route to cyclobutane derivatives, driven by the release of ring strain. rsc.org However, radical-mediated ring-opening reactions often suffer from poor diastereoselectivity. researchgate.netchemrxiv.org

To overcome this, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been developed. researchgate.net By selecting the appropriate copper catalyst, either α- or β'-addition products can be obtained with high regioselectivity and diastereoselectivity. researchgate.net For example, a Cu(I) catalytic system can lead to 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system can produce 1,2,3-trisubstituted variants with high diastereomeric ratios (up to >20:1 d.r.). researchgate.net

Another approach involves the cycloaddition of BCBs with triazolinediones or nitrosoarenes, which yields cycloadducts that can be further transformed into cyclobutane derivatives containing cis-1,3-heteroatom substitutions with high diastereoselectivity. rsc.org Silver-π-acid catalysis has also been employed for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes from BCBs, achieving diastereomeric ratios greater than 98:2. chemrxiv.org

For the introduction of the amine functionality, diastereoselective reductive amination of a prochiral cyclobutyl ketone with a chiral amine or using a chiral reducing agent can be employed. The diastereoselective reductive amination of aryl trifluoromethyl ketones and α-amino esters has been demonstrated, indicating the feasibility of this strategy for related systems. nih.gov

Table 2: Catalyst Control in Diastereoselective Synthesis of Functionalized Cyclobutanes

| Catalyst System | Reaction Type | Products | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Cu(I) | α-selective hydrophosphination of acyl BCBs | 1,1,3-functionalized cyclobutanes | Predominantly single diastereoisomers | researchgate.net |

| Cu(II) | β'-selective hydrophosphination of acyl BCBs | 1,2,3-trisubstituted cyclobutanes | Up to >20:1 | researchgate.net |

| AgBF₄ | Polar strain-release ring-opening of BCBs | 1,1,3-trisubstituted cyclobutanes | Up to >98:2 | chemrxiv.org |

Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound

The efficient synthesis of this compound relies heavily on the optimization of reaction parameters. A likely final step in the synthesis is the reductive amination of a cyclobutyl (4-fluorophenyl) ketone. The following sections discuss key parameters for optimizing this transformation.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent significantly impacts the efficiency and selectivity of reductive amination reactions. wpunj.eduresearchgate.net A systematic study on the reductive amination of ketones revealed that the nature of the solvent dictates the reaction pathway. wpunj.edu Primary amines can be formed through two main routes: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. wpunj.edu

Protic solvents like methanol (B129727) are often identified as optimal for the reductive amination of ketones, leading to higher rates of imine and Schiff base formation and good hydrogenation activity. wpunj.eduresearchgate.net In contrast, aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF) are also effective, while reactions in water can favor the formation of the corresponding alcohol as a byproduct. wpunj.edunih.gov For reductive aminations using sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (B1671644) (DCE) is a preferred solvent, though THF can also be used. nih.govorganic-chemistry.org It has been noted that many reductive aminations can be performed in more environmentally friendly solvents like ethyl acetate (EtOAc), particularly when using reagents like STAB. acsgcipr.org

Table 3: Effect of Solvent on Reductive Amination of Ketones

| Solvent Type | Common Examples | General Effect on Reductive Amination | Reference |

|---|---|---|---|

| Protic | Methanol, Ethanol | Often optimal, high rates of imine/Schiff base formation. wpunj.eduresearchgate.net | wpunj.eduresearchgate.net |

| Aprotic Polar | THF, Dioxane | Effective, can influence reaction pathways. wpunj.edunih.gov | wpunj.edunih.gov |

| Aprotic Apolar | Toluene, Cyclohexane | Generally less effective than polar solvents. wpunj.edu | wpunj.edu |

| Halogenated | DCE, Dichloromethane | Preferred for certain reducing agents like STAB. nih.govacsgcipr.org | nih.govacsgcipr.org |

| Aqueous | Water | Can lead to increased alcohol byproduct formation. wpunj.edu | wpunj.edu |

Catalyst Systems and Loading Optimization

For catalytic reductive aminations, the choice of catalyst and its loading are critical for achieving high yield and purity. Common catalysts include palladium, platinum, rhodium, and nickel on a carbon support (e.g., Pd/C, Pt/C). wpunj.eduwikipedia.org Ruthenium-based catalysts, such as Ru(OAc)₂{(S)-binap}, have also been developed for the direct asymmetric reductive amination of ketones. acs.org

Optimizing catalyst loading is a balance between reaction rate and cost-effectiveness. Lowering the catalyst loading can necessitate longer reaction times and higher hydrogen pressures to achieve full conversion. acs.org For instance, in the synthesis of a chiral primary amine, reducing the catalyst loading from 0.2 mol% to 0.1 mol% significantly increased the required reaction time and pressure. acs.org The development of highly active catalysts, such as amorphous cobalt particles prepared in situ, can allow for high selectivity under mild conditions. organic-chemistry.org In biocatalytic reductive amination, enzyme engineering has been used to improve performance by over 200-fold, making the process viable for large-scale manufacturing. researchgate.net

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are key kinetic parameters. For reductive aminations, an optimal temperature range is often necessary to drive the reaction to completion without promoting side reactions. In one study, a reductive amination did not proceed at room temperature, stopping at the imine intermediate. researchgate.net Gradually increasing the temperature to an optimal range of 70-75 °C led to the successful formation of the desired primary amine. researchgate.net

In catalytic hydrogenations, pressure is also a critical variable. As mentioned, lower catalyst loadings may require higher hydrogen pressures to maintain a reasonable reaction rate. acs.org The interplay between temperature, pressure, and catalyst loading must be carefully optimized for each specific substrate and reaction setup to maximize throughput and selectivity.

Scale-Up Considerations for this compound Production

Scaling up the synthesis of pharmaceutical intermediates like this compound presents several challenges. acs.org Safety is a primary concern, especially with energetic reagents or high-pressure hydrogenations. researchgate.net The use of flow chemistry can mitigate some of these risks by minimizing the volume of hazardous materials at any given time. acs.org

The choice of solvent and reagents becomes more critical on a larger scale due to cost, environmental impact, and downstream processing considerations. For example, replacing hazardous chlorinated solvents with greener alternatives like ethyl acetate is an important consideration. acsgcipr.org In biocatalysis, the development of robust, engineered enzymes has enabled the multi-metric ton production of related cyclobutylamine (B51885) intermediates with high purity and selectivity. researchgate.net Such enzymatic processes offer a sustainable and safe alternative to traditional chemical methods. researchgate.net

Alternative Synthetic Routes to this compound Scaffolds

The quest for more efficient and versatile methods to construct the this compound framework has led to the investigation of several cutting-edge synthetic strategies. These alternatives to more classical methods often provide advantages in terms of step economy, stereoselectivity, and the ability to generate libraries of related compounds for structure-activity relationship (SAR) studies. Key among these are methods that build the cyclobutane ring, such as [2+2] cycloadditions, and those that functionalize a pre-existing cyclobutane core, including advanced C-H functionalization and biocatalytic approaches.

One prominent strategy involves the diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes, a pattern directly relevant to the target scaffold. For instance, the development of kinase inhibitors has spurred the creation of synthetic routes to novel cis-1,3-disubstituted cyclobutyl compounds. nih.govresearchgate.net These routes often employ strategic functionalization of cyclobutane precursors to install the necessary amine and aryl groups with the desired relative stereochemistry.

Another powerful approach is the use of [2+2] cycloaddition reactions to construct the cyclobutane ring itself. The reaction of allenoates with terminal alkenes, for example, provides a rapid and high-yield pathway to 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org This method is notable for its operational simplicity and scalability, offering a direct entry point to the core cyclobutane structure which can then be further elaborated to introduce the required amine and 4-fluorophenyl moieties. The choice of Lewis acid promoter and the nature of the allenoate are critical for the success of these cycloadditions.

The functionalization of readily available cyclobutane starting materials is also a key area of research. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a scaffold for a potent ROR-γt inverse agonist, has been developed featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org Such methods, which avoid the need for chromatographic purification, are particularly valuable for large-scale synthesis.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. The enzymatic reductive amination of cyclic ketones offers a green and highly selective alternative to traditional chemical methods. A notable example is the commercial-scale synthesis of a cis-cyclobutyl-N-methylamine intermediate for the JAK1 inhibitor abrocitinib. researchgate.net This process utilizes an engineered reductive aminase (RedAm) to achieve high purity and stereoselectivity, demonstrating the industrial potential of biocatalysis for producing complex cyclobutane-containing pharmaceuticals. researchgate.netresearchgate.net One-pot, multi-enzyme cascades are also being developed for the amination of unfunctionalized cycloalkanes, further expanding the biocatalytic toolkit. rsc.org

The following table summarizes key aspects of these alternative synthetic approaches to related cyclobutane scaffolds:

| Synthetic Strategy | Key Reaction | Substrates | Products | Key Advantages | Reference(s) |

| Diastereoselective Synthesis | Addition to nitroimidazole | 3-Aminocyclobutanol, 1,4-Dinitroimidazole | cis-1,3-Disubstituted cyclobutyl kinase inhibitors | Access to novel kinase inhibitors with defined stereochemistry. | nih.govresearchgate.net |

| [2+2] Cycloaddition | Lewis acid-promoted cycloaddition | Phenyl 2,3-butadienoate, Terminal alkenes | 1,3-Substituted cyclobutanes | Rapid, high-yield synthesis under simple and robust conditions. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Functionalization of Cyclobutanes | Diastereoselective reduction | Cyclobutylidene Meldrum's acid derivative | cis-1,3-Disubstituted cyclobutane carboxylic acid | Scalable, chromatography-free synthesis with improved overall yield. | acs.org |

| Biocatalytic Reductive Amination | Enzymatic reductive amination | Cyclic ketone, Methylamine | cis-Cyclobutyl-N-methylamine | High purity, high stereoselectivity (>99:1 cis:trans), and sustainable. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

These alternative synthetic methodologies represent significant advances in the field of organic and medicinal chemistry, providing powerful tools for the construction of the this compound scaffold and its derivatives. The continued development of such innovative routes will undoubtedly facilitate the discovery of new therapeutic agents.

Chemical Reactivity and Functionalization of Cyclobutyl 4 Fluorophenyl Methanamine

Reactivity of the Primary Amine Functionality in Cyclobutyl(4-fluorophenyl)methanamine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is central to its utility in organic synthesis, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. The following sections detail the principal reactions involving this functional group.

The primary amine of this compound can react with alkylating agents, such as alkyl halides or sulfates, to form secondary and tertiary amines. This nucleophilic substitution reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkylating agent.

The reaction proceeds stepwise. The initial alkylation yields a secondary amine. If this secondary amine is still sufficiently nucleophilic and sterically accessible, it can undergo a second alkylation to form a tertiary amine. A final alkylation can produce a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using a large excess of the primary amine favors the formation of the secondary amine, while an excess of the alkylating agent promotes polyalkylation.

Table 1: General Alkylation Products of this compound This table illustrates the potential products from the alkylation of the target compound. R represents a generic alkyl group.

| Reactant | Product Type | General Structure |

|---|---|---|

| R-X (e.g., Alkyl Halide) | Secondary Amine | N-alkyl-cyclobutyl(4-fluorophenyl)methanamine |

| 2 R-X (e.g., Alkyl Halide) | Tertiary Amine | N,N-dialkyl-cyclobutyl(4-fluorophenyl)methanamine |

Acylation is a robust method for converting primary amines into amides. This compound readily undergoes acylation when treated with acylating agents like acid chlorides, acid anhydrides, or esters under appropriate conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate).

This reaction is highly efficient and is fundamental in peptide synthesis and the creation of various pharmacologically relevant structures. The resulting N-substituted amides are generally stable and less basic than the parent amine. The existence of derivatives such as N-[1-(4-fluorophenyl)cyclobutyl]-4-methylbenzamide confirms the viability of this reaction for the target compound. nih.gov

Table 2: Examples of Acylation Reactions Illustrative examples of acylation reactions that this compound is expected to undergo.

| Acylating Agent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | N-Acetylated Amide | N-[Cyclobutyl(4-fluorophenyl)methyl]acetamide |

| Benzoic Anhydride | N-Benzoylated Amide | N-[Cyclobutyl(4-fluorophenyl)methyl]benzamide |

| 4-Methylbenzoyl Chloride | N-Aryloyl Amide | N-[1-(4-fluorophenyl)cyclobutyl]-4-methylbenzamide nih.gov |

Similar to acylation, the primary amine of this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test for amines, is a reliable method for synthesizing these important functional groups. The resulting sulfonamides are typically solid compounds and are known for their applications in medicinal chemistry. The synthesis of various cyclobutanesulfonamides has been documented, highlighting the compatibility of the cyclobutane (B1203170) scaffold in such transformations. researchgate.net

The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond.

Beyond the use of activated acylating agents, this compound can be coupled directly with carboxylic acids to form amides. These reactions typically require the use of a coupling agent to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts such as HBTU and TBTU. biosynth.com The reaction proceeds by forming an activated ester or a similar intermediate, which is then readily attacked by the primary amine.

This method is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents, due to its mild conditions and high functional group tolerance.

Oxidative Transformations of this compound

The primary amine functionality is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound can potentially be transformed into other nitrogen-containing functional groups. Mild oxidation can lead to the formation of an imine, which may subsequently hydrolyze to an aldehyde or ketone. Stronger oxidizing agents, such as potassium permanganate, could potentially lead to the formation of nitriles. evitachem.com

Furthermore, certain primary amines can act as antioxidants by inhibiting radical chain oxidation processes. In such cases, the amine can react with peroxyl radicals, effectively terminating the oxidation chain and becoming oxidized itself. The specific oxidative behavior of this compound would depend on the chosen reaction system.

Derivatization Strategies for Structural Modification and Diversification of this compound

The reactivity of the primary amine group is the principal avenue for the structural modification and diversification of this compound. The reactions described previously—alkylation, acylation, and sulfonylation—represent key derivatization strategies.

Another important strategy is reductive amination. This involves reacting the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to a more complex secondary amine. evitachem.com

Condensation reactions with aldehydes and ketones can also be used to synthesize Schiff bases (imines), which are themselves versatile intermediates for further functionalization. The synthesis of various amine derivatives through condensation with substituted aromatic aldehydes is a common strategy for creating libraries of new compounds. mdpi.com These derivatization methods allow for the systematic modification of the parent structure to explore its chemical and biological properties.

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific literature detailing the chemical reactivity, functionalization, or mechanistic studies of this compound. The provided outline requires in-depth analysis of this particular compound, including the introduction of heterocyclic moieties and modifications of its fluorophenyl group.

While general information exists for related structures containing either a cyclobutane ring or a 4-fluorophenyl group, there is no published research focusing on the unique combination present in this compound. For instance, studies on various cyclobutane derivatives highlight the complexities of their synthesis and stereochemical control. calstate.edu Similarly, research on compounds with a 4-fluorophenyl group often explores their synthesis and electronic properties in different molecular contexts. nih.govsciety.org However, this information is not directly transferable to the specific reactivity and functionalization of this compound.

Without dedicated studies on this compound, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy and authoritativeness. The strict adherence to the provided outline, which focuses solely on this compound, cannot be fulfilled.

Therefore, the following sections of the requested article cannot be generated due to the absence of relevant data:

Mechanistic Studies of Reactions Involving this compound

Further investigation into the synthesis and reactivity of this specific compound is required before a comprehensive and factual article can be written.

Advanced Structural and Conformational Analysis of Cyclobutyl 4 Fluorophenyl Methanamine

Spectroscopic Elucidation of Cyclobutyl(4-fluorophenyl)methanamine Molecular Structure

Spectroscopy is fundamental to defining the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the atomic connectivity and functional groups, while X-ray diffraction of analogues offers insight into its solid-state conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to display distinct signals corresponding to the different chemical environments of the protons.

Aromatic Region: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two sets of doublet of doublets between approximately 7.0 and 7.4 ppm. The protons ortho to the fluorine atom will be coupled to the fluorine, and the protons meta to the fluorine will show coupling to the adjacent ortho protons.

Benzylic Proton: The single proton on the carbon adjacent to both the phenyl ring and the cyclobutyl ring (the methine proton) is expected to appear as a triplet or a more complex multiplet, shifted downfield by the adjacent aromatic ring and nitrogen atom, likely in the range of 3.8-4.2 ppm.

Cyclobutyl Protons: The protons of the cyclobutyl ring will produce complex multiplets in the aliphatic region of the spectrum, typically between 1.6 and 2.5 ppm.

Amine Protons: The two protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Aromatic Carbons: The fluorophenyl ring will show four distinct signals. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. The other aromatic carbons will appear in the typical 115-140 ppm range.

Benzylic Carbon: The methine carbon will be found in the 55-65 ppm range.

Cyclobutyl Carbons: The carbons of the cyclobutyl ring will resonate in the aliphatic region, typically between 20 and 40 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign these proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Aromatic C-H (ortho to F) | 7.20 - 7.40 | 128 - 130 | Doublet of Doublets |

| Aromatic C-H (meta to F) | 7.00 - 7.15 | 115 - 117 (d, JCF ≈ 21 Hz) | Doublet of Doublets |

| Benzylic C-H | 3.80 - 4.20 | 60 - 65 | Triplet / Multiplet |

| Cyclobutyl C-H | 1.60 - 2.50 | 30 - 40 | Multiplet |

| Cyclobutyl C-H₂ | 1.60 - 2.50 | 18 - 25 | Multiplet |

| Amine N-H₂ | Variable (broad) | - | Singlet (broad) |

| Aromatic C-F | - | 160 - 164 (d, ¹JCF ≈ 245 Hz) | - |

| Aromatic C-ipso | - | 135 - 140 | - |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. thermofisher.com The analysis of its FT-IR spectrum allows for the confirmation of key structural features. mdpi.comthermofisher.com

N-H Stretching: The primary amine group (-NH₂) is expected to show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclobutyl group will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretching: The presence of the benzene (B151609) ring is confirmed by several absorption bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong band between 1590 and 1650 cm⁻¹.

C-F Stretching: A strong absorption band, characteristic of the C-F bond in fluoroaromatic compounds, is expected in the 1200-1250 cm⁻¹ range. tsijournals.com

C-N Stretching: The stretching vibration of the C-N bond is anticipated to appear in the 1020-1250 cm⁻¹ region.

The precise position and intensity of these bands provide a unique spectral fingerprint for the molecule, useful for both identification and quality control. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Fluorine-Carbon Bond | C-F Stretch | 1200 - 1250 | Strong |

| Carbon-Nitrogen Bond | C-N Stretch | 1020 - 1250 | Medium |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of its analogues provides critical insights into expected molecular geometry and intermolecular interactions. mdpi.com

This technique yields accurate measurements of:

Bond Lengths and Angles: Providing empirical data to compare with theoretical calculations.

Torsional Angles: Defining the conformation of the molecule, such as the relative orientation of the cyclobutyl and fluorophenyl rings.

Intermolecular Interactions: Identifying and quantifying non-covalent forces like hydrogen bonds (from the amine group to neighboring molecules) and potential π-π stacking interactions between the fluorophenyl rings, which dictate the crystal packing arrangement. nih.gov

By studying the crystal structures of closely related compounds, such as other substituted benzylamines or fluorophenyl derivatives, researchers can make well-founded predictions about the solid-state behavior of the title compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The compound has a monoisotopic mass of 179.11102 Da. uni.lu

Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) is formed. This ion subsequently undergoes a series of fragmentation reactions, creating smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the original structure. The fragmentation pathways for this molecule are predicted to be similar to those of related structures like ketamine analogues. nih.gov

Key predicted fragmentation pathways include:

Alpha-Cleavage: The bond between the benzylic carbon and the cyclobutyl ring is prone to cleavage. This results in the loss of a cyclobutyl radical (•C₄H₇, 55 Da) to form a highly stable iminium ion or benzylic cation at m/z 124.

Benzylic C-N Cleavage: Cleavage of the C-N bond can lead to the formation of a fluorobenzyl cation (m/z 109) and a cyclobutylaminyl radical.

Loss of Amine Group: The loss of the amine group as NH₂ (16 Da) or NH₃ (17 Da) from the molecular ion can also occur.

Tropylium Ion Formation: Rearrangement of the fluorobenzyl cation (m/z 109) can lead to the formation of a fluorotropylium ion, a common pathway for benzyl (B1604629) derivatives.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring itself can undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄, 28 Da).

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of each fragment, enabling the calculation of its elemental composition and providing greater confidence in the structural assignment of each peak in the mass spectrum. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 179 | Molecular Ion [M]⁺˙ | [C₁₁H₁₄FN]⁺˙ | Ionization of parent molecule |

| 180 | Protonated Molecule [M+H]⁺ | [C₁₁H₁₅FN]⁺ | ESI in positive mode |

| 124 | [M - C₄H₇]⁺ | [C₇H₇FN]⁺ | α-cleavage, loss of cyclobutyl radical |

| 109 | [C₇H₆F]⁺ | [C₇H₆F]⁺ | Loss of cyclobutylamine (B51885) |

| 96 | [C₆H₅F]⁺ | [C₆H₅F]⁺ | Fragmentation of the side chain |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation of this compound

Chromatographic methods are essential for verifying the purity of a synthesized batch of this compound and for separating its enantiomers, as the molecule contains a stereocenter at the methine carbon.

Purity Assessment: Techniques like Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector are routinely used to determine the purity of the compound. These methods separate the target compound from any starting materials, byproducts, or other impurities. For instance, commercial suppliers often state a purity level, such as 95%, which is determined by these techniques. sigmaaldrich.com

Enantiomeric Separation: Since this compound is a chiral molecule, it exists as a pair of enantiomers. Separating these enantiomers is crucial as they often exhibit different pharmacological or biological activities. Chiral HPLC is the most common method for this purpose. mdpi.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. mdpi.com

Chiral Stationary Phases (CSPs): For amine-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin- or cyclofructan-based CSPs are often effective. nih.govnih.gov

Method Development: The process involves screening various CSPs and mobile phase conditions (both normal-phase, using solvents like hexane/isopropanol, and reversed-phase, using acetonitrile/water) to find the optimal conditions that provide baseline separation of the two enantiomeric peaks. The resolution of these peaks allows for the determination of the enantiomeric excess (ee) of the sample.

Computational and Theoretical Investigations of Cyclobutyl 4 Fluorophenyl Methanamine

Quantum Chemical Calculations on Cyclobutyl(4-fluorophenyl)methanamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations would provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations would highlight electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the amine group would be an electron-rich site, making it a likely center for protonation and nucleophilic reactions. The fluorine-substituted phenyl ring would exhibit a modified electronic profile compared to an unsubstituted ring, affecting its interactions.

A study on β-fluorinated morphine derivatives demonstrated that the addition of a fluorine atom can lower the pKa of a nearby amine group through inductive effects. Similar principles would apply to this compound, where the fluorine atom would influence the basicity of the methanamine nitrogen.

| Property | Predicted Value/Observation |

| HOMO Energy | Moderately low |

| LUMO Energy | Low |

| HOMO-LUMO Gap | Moderate |

| Electron Density | High around the nitrogen atom |

| Reactivity | The amine group is the primary site for electrophilic attack. The fluorophenyl ring is deactivated towards electrophilic substitution. |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The puckered nature of the cyclobutane (B1203170) ring allows for different conformations, typically described as "bent" or "puckered." The substituent at the methanamine carbon can occupy either an equatorial or an axial position relative to the cyclobutane ring. These two primary conformations would have different steric energies. Computational methods can calculate the relative energies of these conformers to determine the most populated state at a given temperature.

The energy landscape of the molecule would be a multi-dimensional surface plotting the potential energy as a function of the rotational angles of the key bonds. This landscape would reveal the lowest energy conformers (valleys) and the transition states for their interconversion (saddle points). Understanding this landscape is crucial for predicting which shapes the molecule is likely to adopt and how easily it can change its conformation, which can be important for its biological activity.

Molecular Dynamics Simulations to Explore Conformational Flexibility of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD can explore the conformational space available to this compound and reveal its dynamic properties.

An MD simulation would show how the cyclobutane ring puckers and how the fluorophenyl and amine groups move relative to each other. This provides a more realistic picture of the molecule's flexibility than static conformational analysis. The simulations can be performed in a vacuum or, more realistically, in a solvent to understand how interactions with the environment affect its conformational preferences. The results of MD simulations can be used to calculate average properties and to visualize the dynamic range of motion of different parts of the molecule.

Theoretical Studies on the Stereoelectronic Properties of this compound

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule. In this compound, key stereoelectronic interactions would involve the lone pair of electrons on the nitrogen atom and the sigma bonds of the cyclobutane and fluorophenyl rings.

The orientation of the nitrogen lone pair relative to the adjacent C-H and C-C bonds can affect their strength and reactivity. For instance, an anti-periplanar arrangement of the lone pair to a C-H bond can lead to hyperconjugation, a stabilizing interaction. The presence of the electronegative fluorine atom would also induce stereoelectronic effects, polarizing the bonds in the phenyl ring and influencing its interaction with the rest of the molecule. These subtle electronic effects can have a significant impact on the molecule's preferred conformation and its chemical properties.

Computational Modeling of Molecular Interactions Involving this compound

Given that this compound has been identified as a broad-spectrum inhibitor of filoviruses, with a reported EC50 of 0.08 μM for the Ebola virus, computational modeling of its interactions with biological targets is of significant interest.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this case, docking simulations could be used to place this compound into the binding site of a target protein from the Ebola virus. These simulations would predict the binding mode and estimate the binding affinity.

The results would likely show key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the cyclobutyl and fluorophenyl groups. The fluorine atom could also participate in specific interactions, such as halogen bonding or dipole-dipole interactions. Understanding these molecular interactions is the first step in explaining the compound's inhibitory activity and could guide the design of more potent analogs.

Applications of Cyclobutyl 4 Fluorophenyl Methanamine As a Synthetic Building Block and Intermediate

Role of Cyclobutyl(4-fluorophenyl)methanamine in the Construction of Complex Organic Molecules

The utility of this compound as a foundational component in multi-step syntheses is exemplified by its role in the preparation of sophisticated heterocyclic systems. Organic chemists leverage the reactive primary amine for a variety of transformations, including amidation and reductive amination, to introduce the cyclobutyl(4-fluorophenyl)methyl moiety into larger molecular frameworks. This strategic incorporation is often a key step in the assembly of novel organic compounds.

The synthesis of complex molecules often involves a series of carefully planned steps, and the selection of appropriate building blocks is critical to the success of the synthetic route. The use of this compound allows for the direct introduction of a specific pharmacophoric element, streamlining the synthetic process and providing an efficient pathway to the target molecule.

Utilization in Medicinal Chemistry Scaffolds (excluding clinical data)

The structural motifs present in this compound are of significant interest in medicinal chemistry. The cyclobutane (B1203170) ring is increasingly recognized for its ability to impart favorable pharmacological properties, and its three-dimensional nature offers opportunities for unique applications in drug design. nih.gov The fluorophenyl group is a common feature in many pharmaceuticals, often leading to improved metabolic stability and binding interactions. uni.lu

This compound has been specifically identified as a crucial precursor in the synthesis of potent inhibitors of filovirus entry into host cells. evitachem.com These inhibitors are designed to block the interaction between the viral glycoprotein (B1211001) and the host cell receptor, a critical step in the viral life cycle.

In a patented synthesis, this compound is reacted with a substituted nitrobenzene (B124822) derivative to produce an intermediate that is further elaborated to yield the final filovirus inhibitor. evitachem.com This specific application underscores the compound's value in generating ligands that can target and modulate the function of biological macromolecules. The resulting complex molecules have shown efficacy in inhibiting infection by various filoviruses. nih.gov

The research into filovirus inhibitors has identified several small molecules that can block viral entry, and understanding their mechanism of action is key to developing effective therapeutics. researchgate.net The synthesis of novel derivatives and analogs, often starting from building blocks like this compound, is a critical aspect of this research.

Table 1: Synthesis of a Filovirus Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| Substituted nitrobenzene | This compound | N-(cyclobutyl(4-fluorophenyl)methyl)-nitroaniline derivative | Intermediate in the synthesis of broad-spectrum filovirus inhibitors | evitachem.com |

While direct evidence for the use of this compound in the synthesis of Positron Emission Tomography (PET) tracers is not extensively documented in publicly available literature, its structural features make it a plausible candidate for such applications. The presence of a fluorine atom is particularly relevant, as the radioisotope fluorine-18 (B77423) is a commonly used positron emitter in PET imaging.

The development of PET tracers often involves the incorporation of a fluorine-18 label onto a molecule that can selectively bind to a biological target of interest. The synthesis of such tracers can be achieved by reacting a precursor molecule with a source of [¹⁸F]fluoride. Given that 4-fluorobenzylamine, a structurally related compound, has been used to synthesize ¹⁸F-labeled compounds, it is conceivable that this compound could serve a similar role. nih.gov The development of novel PET radiotracers is a dynamic area of research, with a continuous need for new building blocks to create imaging agents for various diseases.

This compound in the Synthesis of Materials Science Precursors

Currently, there is no specific information available in the reviewed literature detailing the application of this compound as a precursor in materials science. However, the chemical functionalities present in the molecule, namely the primary amine and the aromatic ring, suggest potential for its use in the synthesis of specialized polymers or other advanced materials. For instance, the amine group could be used to form polyamides or polyimides, while the fluorinated phenyl ring could impart specific properties such as thermal stability or altered electronic characteristics to the resulting material. A related compound, [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine, has been noted for its suitability in developing advanced materials, including polymers and coatings. evitachem.com

Structure Activity Relationship Studies Molecular Interaction Level of Cyclobutyl 4 Fluorophenyl Methanamine

Influence of Cyclobutyl Ring Conformation on Molecular Recognition

The conformation of the cyclobutyl ring is a critical determinant in how Cyclobutyl(4-fluorophenyl)methanamine is recognized by its biological targets. Unlike more flexible alkyl chains, the cyclobutyl ring is conformationally restricted, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

The puckered nature of the cyclobutyl ring is particularly important. nih.gov This non-planar conformation allows for precise positioning of the substituents attached to it. This can lead to enhanced interactions with the target protein. For example, the puckered conformation can orient the (4-fluorophenyl)methanamine moiety in a way that optimizes its interactions with specific residues in a binding pocket. nih.gov This has been shown to be crucial for the activity of some JAK1 inhibitors, where the puckered cyclobutyl ring positions a sulfonamide group for optimal hydrogen bonding. nih.gov

The rigidity of the cyclobutyl ring can also be advantageous in drug design by providing a scaffold that can be predictably modified. By understanding the preferred conformation of the cyclobutyl ring in the bound state, medicinal chemists can design analogues with improved potency and selectivity.

Impact of Fluorine Substitution Pattern on Molecular Interaction Profiles

The substitution of hydrogen with fluorine on the phenyl ring has a profound impact on the molecular interaction profile of this compound. Fluorine possesses unique properties that can significantly alter a molecule's physical, chemical, and biological characteristics.

The presence of fluorine can also increase the ability of adjacent functional groups, such as an amine, to form strong hydrogen bonds. nih.gov Studies on 4-halogeno aniline (B41778) derivatives have shown that 2-fluoro and 2,6-difluoro substitution can enhance the formation of N-H···N hydrogen bonds. nih.gov While this compound has a single fluorine at the 4-position, this substitution still influences the electronic distribution of the entire phenyl ring, which in turn affects its interactions.

In structure-activity relationship (SAR) studies of other compounds, the presence and position of a halogen substituent on a phenyl ring have been found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk

Comparative Investigations with Analogues of Cyclobutyl 4 Fluorophenyl Methanamine

Comparison of Cyclobutyl(4-fluorophenyl)methanamine with Cycloalkane Analogues (e.g., Cyclopropyl (B3062369), Cyclopentyl)

The cycloalkyl moiety in cycloalkyl(4-fluorophenyl)methanamine plays a significant role in defining the molecule's three-dimensional structure and, consequently, its chemical and physical properties. This section compares the cyclobutyl derivative with its cyclopropyl and cyclopentyl counterparts.

Stereoelectronic Property Differences and their Implications

The stereoelectronic properties of the cycloalkane ring, particularly its size and conformational flexibility, directly influence the adjacent benzylic amine. These properties are a combination of steric and electronic effects that arise from the spatial arrangement of orbitals. wikipedia.org

The bond angles in small cycloalkanes deviate significantly from the ideal tetrahedral angle of 109.5°, leading to ring strain. This strain is most pronounced in cyclopropane (B1198618) and decreases with increasing ring size to cyclopentane. libretexts.org This inherent strain affects the hybridization of the carbon atoms in the ring and, by extension, the electronic nature of the C-C and C-H bonds.

The cyclopropyl group, with its high p-character in the C-C bonds, can exhibit electronic properties akin to a double bond, including the ability to participate in conjugation. This can influence the electron density at the benzylic carbon and the amine's basicity. In contrast, the cyclobutyl and cyclopentyl rings are more flexible and have electronic properties closer to those of acyclic alkanes. The increasing size of the cycloalkyl group also imparts greater steric bulk around the benzylic amine, which can hinder its interaction with other molecules.

| Analogue | Approximate C-C-C Bond Angle | Relative Ring Strain | Key Stereoelectronic Features |

|---|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanamine | 60° | High | Significant angle and torsional strain; C-C bonds have high p-character, allowing for potential conjugation. libretexts.org |

| This compound | ~88° (puckered) | Moderate | Reduced ring strain compared to cyclopropane; puckered conformation relieves some torsional strain. |

| Cyclopentyl(4-fluorophenyl)methanamine | ~105° (envelope/twist) | Low | Relatively low ring strain; flexible conformations (envelope and twist) minimize torsional strain. libretexts.org |

Reactivity and Synthetic Accessibility Comparisons

The differences in stereoelectronic properties translate to variations in reactivity and the feasibility of synthesis. The high ring strain in cyclopropane makes it susceptible to ring-opening reactions, a reactivity pathway less common for the more stable cyclobutyl and cyclopentyl rings.

The reactivity of the benzylic amine itself, particularly its nucleophilicity and basicity, is also modulated by the cycloalkyl substituent. The potential for the cyclopropyl group to electronically influence the phenyl ring could alter the pKa of the amine compared to the cyclobutyl and cyclopentyl analogues, where the electronic influence is primarily inductive.

| Analogue | Expected Relative Reactivity of Cycloalkane Ring | Potential Synthetic Routes |

|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanamine | Higher, due to ring strain (susceptible to ring-opening) | Pd-catalyzed C-H arylation of cyclopropylmethylamines; from cyclopropanation of phenylacetonitrile (B145931) derivatives. nih.govnih.gov |

| This compound | Moderate | Generally synthesized from cyclobutanone (B123998) or cyclobutanecarboxylic acid derivatives. |

| Cyclopentyl(4-fluorophenyl)methanamine | Lower, due to lower ring strain | Typically synthesized from cyclopentanone (B42830) or cyclopentanecarboxylic acid derivatives. |

Analysis of Positional Isomers of Fluorophenyl Methanamine (e.g., ortho, meta, para)

The position of the fluorine atom on the phenyl ring significantly impacts the electronic properties of the molecule, thereby influencing the basicity of the methanamine group. This is due to the interplay of inductive and resonance effects.

Para-isomer (4-fluoro): In the para position, both the -I and +R effects are at play. The +R effect increases electron density at the para position, which can be relayed to the benzylic amine, while the -I effect withdraws electron density.

Meta-isomer (3-fluoro): In the meta position, the resonance effect is negligible. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect, which deactivates the ring and decreases the basicity of the amine.

Ortho-isomer (2-fluoro): The ortho position experiences the strongest inductive effect due to its proximity to the benzylic amine. The resonance effect is also present. Additionally, steric hindrance from the ortho-substituent can affect the conformation and solvation of the aminium ion, further influencing basicity.

Generally, electron-withdrawing groups decrease the basicity of anilines. quora.com Based on these principles, the basicity of the fluorophenyl methanamine isomers is expected to follow the order: para > ortho > meta. The para-isomer is often the most basic due to the partial offsetting of the strong inductive withdrawal by the resonance donation. The meta-isomer is expected to be the least basic as it only experiences the deactivating inductive effect. The ortho-isomer's basicity is a complex balance of strong inductive withdrawal, resonance, and steric/hydrogen-bonding effects.

| Isomer | Dominant Electronic Effects | Predicted Relative Basicity | Predicted Relative pKa of Conjugate Acid |

|---|---|---|---|

| ortho-Fluorobenzylamine | Strong -I, +R, potential for steric/H-bonding effects | Intermediate | Intermediate |

| meta-Fluorobenzylamine | -I effect only | Lowest | Lowest |

| para-Fluorobenzylamine | -I and +R effects | Highest | Highest chemicalbook.com |

Halogen Variants of this compound and their Chemical Behavior

Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) introduces further variations in the chemical behavior of cyclobutyl(phenyl)methanamine (B1601569) derivatives. The primary differences arise from the varying electronegativity and size of the halogen atoms, which affect the carbon-halogen (C-X) bond strength and the electronic properties of the phenyl ring.

The electronegativity of the halogens decreases down the group (F > Cl > Br > I). doubtnut.com Consequently, the inductive electron-withdrawing effect of the halogen on the phenyl ring also decreases in the same order. The C-X bond strength also decreases down the group (C-F > C-Cl > C-Br > C-I). doubtnut.comresearchgate.net This has significant implications for the reactivity of the C-X bond, with the C-I bond being the most susceptible to cleavage in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

The size of the halogen atom increases down the group. This can introduce steric effects that may influence the conformation of the molecule and its interactions with other species.

| Halogen Variant | Electronegativity of Halogen | Relative C-X Bond Strength | Expected Chemical Behavior |

|---|---|---|---|

| This compound | 3.98 | Highest | C-F bond is very strong and generally unreactive. acs.org |

| Cyclobutyl(4-chlorophenyl)methanamine | 3.16 | High | C-Cl bond is relatively strong but can participate in certain coupling reactions. |

| Cyclobutyl(4-bromophenyl)methanamine | 2.96 | Moderate | C-Br bond is a common functional group for cross-coupling reactions (e.g., Suzuki, Heck). |

| Cyclobutyl(4-iodophenyl)methanamine | 2.66 | Lowest | C-I bond is the most reactive among the halogens, making it an excellent substrate for a wide range of cross-coupling reactions. acs.org |

Future Research Directions and Unexplored Avenues for Cyclobutyl 4 Fluorophenyl Methanamine

Development of Novel Synthetic Methodologies for Cyclobutyl(4-fluorophenyl)methanamine

Currently, dedicated synthetic routes for this compound are not extensively documented in scientific literature. The development of efficient and stereoselective synthetic methods is a crucial first step towards unlocking its full potential.

A plausible and established route to analogous compounds involves a two-step process. This would begin with the synthesis of the nitrile precursor, 1-(4-fluorophenyl)cyclobutanecarbonitrile, followed by its reduction to the primary amine. The synthesis of the chloro-analogue, 1-(4-chlorophenyl)cyclobutanecarbonitrile, has been reported via the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459) in the presence of a strong base like sodium hydride. prepchem.comprepchem.com A similar approach could be adapted for the fluoro-analogue.

Future research could focus on:

Optimization of Nitrile Synthesis: A systematic study to optimize the reaction conditions for the synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile, including temperature, solvent, and base, would be beneficial to maximize yield and purity.

Alternative Nitrile Precursors: Exploring alternative starting materials and methodologies, such as the cyanation of a suitable cyclobutyl halide or alcohol derivative, could provide more efficient or scalable routes.

Reduction Methodologies: Investigating a range of reducing agents for the conversion of the nitrile to the amine is a critical area for research. This could include common metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent and conditions could also influence the formation of side products.

Asymmetric Synthesis: The development of enantioselective synthetic routes to produce chiral this compound would be a significant advancement. This could be approached through the use of chiral catalysts in the reduction step or by employing chiral starting materials. Rhodium-catalyzed asymmetric syntheses have shown promise in the creation of chiral cyclobutane (B1203170) and amine derivatives. nih.govthieme-connect.dethieme-connect.de

Exploration of New Chemical Transformations and Derivatization Pathways

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations and derivatizations. Exploring these reactions will be key to creating a diverse library of new molecules with potentially interesting properties.

Future research in this area could include:

N-Alkylation and N-Arylation: The amine can be readily alkylated or arylated to produce secondary and tertiary amines. Modern catalytic methods, such as Buchwald-Hartwig amination, could be employed for efficient N-arylation. organic-chemistry.org

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would yield a variety of amides and sulfonamides. These derivatives are common motifs in functional molecules.

Formation of Schiff Bases: Condensation with aldehydes and ketones would lead to the formation of imines (Schiff bases), which are themselves versatile intermediates for further functionalization.

Participation in Multicomponent Reactions: The primary amine could be a key component in various multicomponent reactions, such as the Ugi or Passerini reactions, allowing for the rapid construction of complex molecular scaffolds.

Derivatization for Analytical Purposes: The development of specific derivatization protocols for this compound would be valuable for its detection and quantification in various matrices, for example, using reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC analysis. thermofisher.comresearchgate.net

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| N-Arylation | Aryl halides (with catalyst) | Secondary/Tertiary Arylamines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |

| Multicomponent | Isocyanides, Carboxylic acids, etc. | Complex amides and peptidomimetics |

Advanced Computational Studies for Predictive Modeling of this compound Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules. nih.govnih.gov For this compound, computational studies could provide valuable insights into its structure, reactivity, and potential interactions, guiding future experimental work.

Key areas for computational investigation include:

Conformational Analysis: The cyclobutane ring can adopt different puckered conformations. A thorough computational analysis could determine the preferred conformations of the molecule and its derivatives, which is crucial for understanding its steric and electronic properties. DFT studies have been used to investigate the stereoretentive formation of cyclobutanes. acs.org